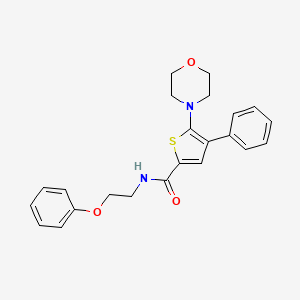
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide, also known as MPTC, is a novel compound that has recently gained attention in scientific research. It is a synthetic compound that belongs to the class of thiophene derivatives and has shown promising results in various studies.
作用機序
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
実験室実験の利点と制限
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive compared to other compounds, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide. One potential direction is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
合成法
The synthesis of 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide is a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 4-bromoacetophenone with morpholine to form 4-bromo-N-morpholinylacetophenone. This intermediate is then reacted with 2-phenoxyethanol and potassium carbonate to form 4-(2-phenoxyethyl)-N-morpholinylacetophenone. The final step involves the reaction of this intermediate with 4-phenylthiophene-2-carboxylic acid to form 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide.
科学的研究の応用
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c26-22(24-11-14-28-19-9-5-2-6-10-19)21-17-20(18-7-3-1-4-8-18)23(29-21)25-12-15-27-16-13-25/h1-10,17H,11-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGNMCAYVLFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)NCCOC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


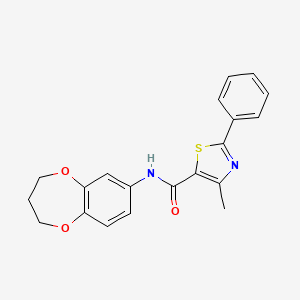
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
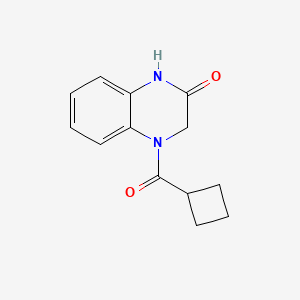
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

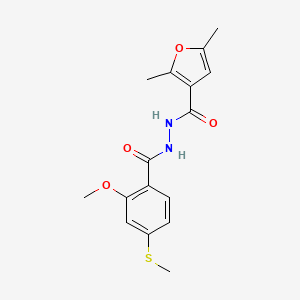
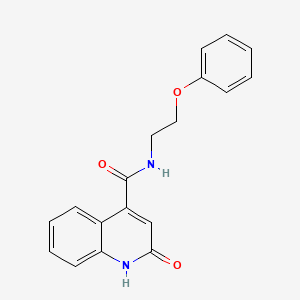
![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)